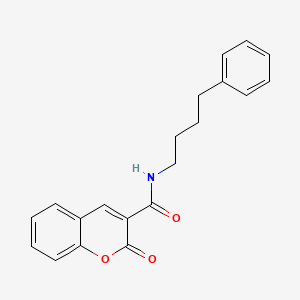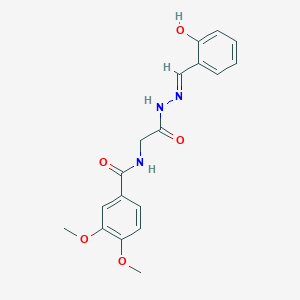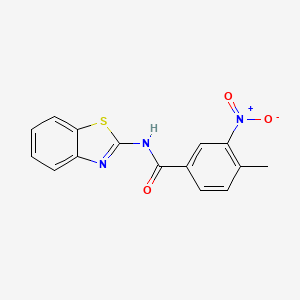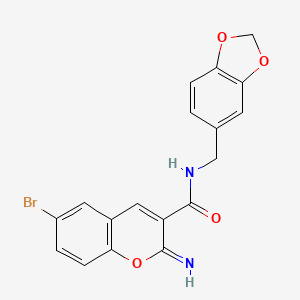
2-oxo-N-(4-phenylbutyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-oxo-N-(4-phenylbutyl)-2H-chromene-3-carboxamide typically involves the reaction of 4-phenylbutylamine with 2-oxo-2H-chromene-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
2-oxo-N-(4-phenylbutyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-oxo-N-(4-phenylbutyl)-2H-chromene-3-carboxamide involves the inhibition of acid ceramidase (AC), an enzyme that plays a crucial role in the metabolism of ceramide . By inhibiting AC, the compound increases the levels of ceramide, which can induce apoptosis (programmed cell death) in cancer cells. This mechanism is particularly effective in targeting cancer cells with high AC activity .
Comparison with Similar Compounds
2-oxo-N-(4-phenylbutyl)-2H-chromene-3-carboxamide can be compared with other AC inhibitors such as:
2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide: This compound also inhibits AC but has different structural features that may affect its efficacy and bioavailability.
Carmofur: Another AC inhibitor used in cancer treatment, but with a different mechanism of action and side effect profile.
The uniqueness of this compound lies in its specific inhibition of AC and its potential for targeted cancer therapy .
Properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-oxo-N-(4-phenylbutyl)chromene-3-carboxamide |
InChI |
InChI=1S/C20H19NO3/c22-19(21-13-7-6-10-15-8-2-1-3-9-15)17-14-16-11-4-5-12-18(16)24-20(17)23/h1-5,8-9,11-12,14H,6-7,10,13H2,(H,21,22) |
InChI Key |
ZFRRDDBQIRLTNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(benzyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B11112515.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-1H-benzimidazol-5-amine](/img/structure/B11112528.png)
![N-(2-{2-[(E)-1-(2-Chlorophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B11112533.png)
![N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]furan-2-carboxamide](/img/structure/B11112534.png)
![N'-[(1E)-1-(5-Bromothiophen-2-YL)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11112539.png)

![(2Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11112554.png)
![N-(1-hydroxy-2-methylpropan-2-yl)-2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11112555.png)

![6-bromo-N-[1-(4-tert-butylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11112576.png)
![1-(3-Fluorobenzyl)-4-[(2-fluorophenyl)sulfonyl]piperazine](/img/structure/B11112580.png)
![6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11112584.png)
![2-Nitro-N-phenyl-N-({N'-[(1E)-1-(thiophen-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11112595.png)
